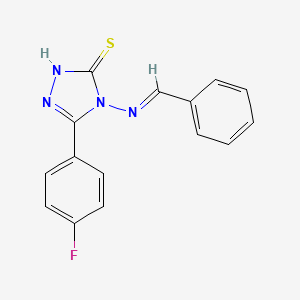

![molecular formula C24H12Cl4O7 B12039434 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate CAS No. 77084-68-5](/img/structure/B12039434.png)

4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate

Overview

Description

Rose Bengal diacetate is a derivative of the xanthene dye Rose Bengal. It is a lipophilic compound that is easily taken up by cells and hydrolyzed to produce an active photosensitizer. This compound is known for its ability to generate singlet oxygen, making it useful in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rose Bengal diacetate is synthesized by introducing acetate groups to the Rose Bengal molecule. This modification inactivates its fluorescence and photosensitization properties while increasing its ability to cross cell membranes . The reaction typically involves the acetylation of Rose Bengal using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of Rose Bengal diacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Rose Bengal diacetate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify its structure and properties.

Substitution: Substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

Rose Bengal diacetate has a wide range of scientific research applications, including:

Chemistry: Used as a photosensitizer in photochemical reactions.

Biology: Employed in studies involving cell uptake and hydrolysis.

Industry: Applied in the manufacturing of diagnostic assays and other analytical techniques.

Mechanism of Action

The mechanism of action of Rose Bengal diacetate involves its uptake by cells and subsequent hydrolysis to produce an active photosensitizer. This photosensitizer generates singlet oxygen upon exposure to light, which can cause oxidative damage to cellular components. This mechanism is particularly useful in antimicrobial photodynamic inactivation, where it helps to kill microbial cells without damaging host tissue .

Comparison with Similar Compounds

Similar Compounds

Rose Bengal: The parent compound, known for its use as a stain and photosensitizer.

Fluorescein: Another xanthene dye with similar properties but different applications.

Eosin: A related compound used in histology and as a photosensitizer.

Uniqueness

Rose Bengal diacetate is unique due to its enhanced cell permeability and ability to generate singlet oxygen. These properties make it particularly useful in applications where efficient cell uptake and photodynamic activity are required .

Properties

IUPAC Name |

(6'-acetyloxy-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12Cl4O7/c1-9(29)32-11-3-5-13-15(7-11)34-16-8-12(33-10(2)30)4-6-14(16)24(13)18-17(23(31)35-24)19(25)21(27)22(28)20(18)26/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXVUGCSLBZDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12Cl4O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563573 | |

| Record name | 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77084-68-5 | |

| Record name | 3',5,6,7-tetrachloro-fluoran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12039356.png)

![N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B12039366.png)

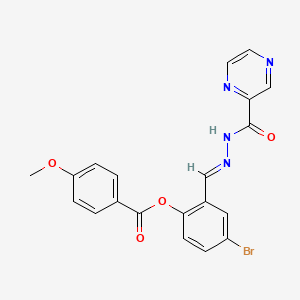

![[1-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12039374.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12039385.png)

![(2E)-2-Cyano-N-cyclohexyl-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-propenamide](/img/structure/B12039397.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12039439.png)